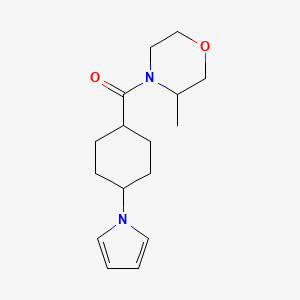
(3-Methylmorpholin-4-yl)-(4-pyrrol-1-ylcyclohexyl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3-Methylmorpholin-4-yl)-(4-pyrrol-1-ylcyclohexyl)methanone, also known as MMPCM, is a novel compound that has gained significant attention in the scientific community due to its potential applications in various fields. MMPCM is a synthetic compound that belongs to the class of cyclohexyl ketones and has a molecular formula of C21H32N2O2.
Mécanisme D'action
The exact mechanism of action of (3-Methylmorpholin-4-yl)-(4-pyrrol-1-ylcyclohexyl)methanone is not fully understood. However, studies have shown that this compound interacts with various receptors in the central nervous system, including the opioid receptors and the N-methyl-D-aspartate (NMDA) receptors. This compound has also been shown to modulate the release of certain neurotransmitters such as dopamine and serotonin.
Biochemical and Physiological Effects:
Studies have shown that this compound has various biochemical and physiological effects. In animal models, this compound has been shown to reduce pain and inflammation. This compound has also been shown to enhance cognitive function and memory retention. This compound has been shown to modulate the release of certain neurotransmitters such as dopamine and serotonin, which may contribute to its effects on the central nervous system.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using (3-Methylmorpholin-4-yl)-(4-pyrrol-1-ylcyclohexyl)methanone in lab experiments include its high yield and purity, its potential applications in various fields, and its relatively low toxicity. However, the limitations of using this compound in lab experiments include its limited solubility in certain solvents and its relatively high cost.
Orientations Futures
There are several future directions for the research on (3-Methylmorpholin-4-yl)-(4-pyrrol-1-ylcyclohexyl)methanone. One future direction is the development of this compound as a drug candidate for the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease. Another future direction is the synthesis of new materials using this compound as a building block. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its effects on the central nervous system.
Méthodes De Synthèse
The synthesis of (3-Methylmorpholin-4-yl)-(4-pyrrol-1-ylcyclohexyl)methanone involves the reaction of 3-methylmorpholine and 4-pyrrol-1-ylcyclohexanone in the presence of a suitable catalyst. The reaction is carried out under controlled conditions, and the product is purified through various techniques such as column chromatography and recrystallization. The yield of this compound is typically high, and the purity of the product is above 95%.
Applications De Recherche Scientifique
(3-Methylmorpholin-4-yl)-(4-pyrrol-1-ylcyclohexyl)methanone has shown potential applications in various fields such as medicinal chemistry, neuroscience, and material science. In medicinal chemistry, this compound has been studied for its potential as an analgesic and anti-inflammatory agent. This compound has also been studied for its potential as a drug candidate for the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.
In neuroscience, this compound has been studied for its effects on the central nervous system. This compound has been shown to enhance cognitive function and memory retention in animal models. This compound has also been studied for its potential as a neuroprotective agent.
In material science, this compound has been studied for its potential as a building block for the synthesis of new materials. This compound has been used as a ligand for the synthesis of metal complexes and has shown potential as a catalyst for various reactions.
Propriétés
IUPAC Name |
(3-methylmorpholin-4-yl)-(4-pyrrol-1-ylcyclohexyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O2/c1-13-12-20-11-10-18(13)16(19)14-4-6-15(7-5-14)17-8-2-3-9-17/h2-3,8-9,13-15H,4-7,10-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
COFCADVBAWDVFR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1COCCN1C(=O)C2CCC(CC2)N3C=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

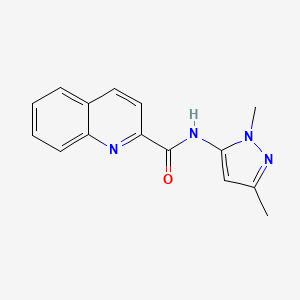

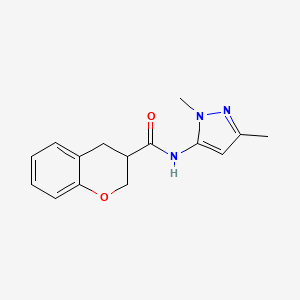
![2-(3-cyano-5-methyl-7-oxo-1H-pyrazolo[1,5-a]pyrimidin-6-yl)-N-[(3,4-dichlorophenyl)methyl]-N-methylacetamide](/img/structure/B7558973.png)
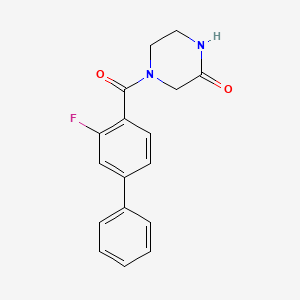
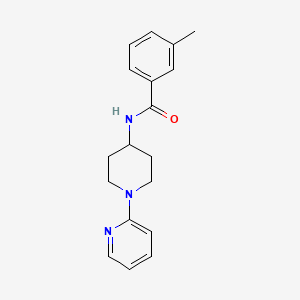
![1-(1,3-benzothiazol-2-yl)-N-[3-[(2-methoxyacetyl)amino]phenyl]piperidine-3-carboxamide](/img/structure/B7558997.png)
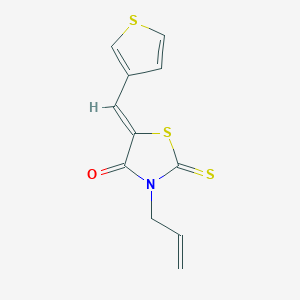
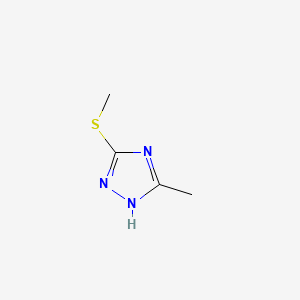
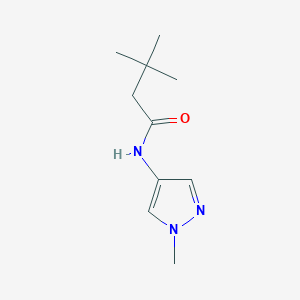
![N-methyl-N-[(5-methyl-1,2-oxazol-3-yl)methyl]cyclopropanecarboxamide](/img/structure/B7559029.png)
![N,2-dimethyl-N-[(5-methyl-1,2-oxazol-3-yl)methyl]furan-3-carboxamide](/img/structure/B7559039.png)
![2-[[4-(5-Methyl-1,2,4-oxadiazol-3-yl)phenoxy]methyl]indolizine-1-carbonitrile](/img/structure/B7559047.png)
![N-[4-[[4-(2,6-dimethylmorpholine-4-carbonyl)piperidin-1-yl]methyl]-1,3-thiazol-2-yl]-N-ethylacetamide](/img/structure/B7559051.png)